molecular formula C7H16N2O3 B052608 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazine CAS No. 121102-63-4

2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazine

Cat. No. B052608
M. Wt: 176.21 g/mol
InChI Key: CIMGZPLJJUKJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazine, also known as Boc-Hydrazine, is a chemical compound used in scientific research for its unique properties. It is a hydrazine derivative, which is a class of organic compounds that contain a nitrogen-nitrogen bond. Boc-Hydrazine is a white crystalline powder that is soluble in water and organic solvents.

Mechanism Of Action

2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee reacts with functional groups through a process called hydrazone formation. This reaction involves the formation of a carbon-nitrogen double bond between the hydrazine and the functional group. The resulting hydrazone is a stable compound that can be used in various applications.

Biochemical And Physiological Effects

2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively stable compound that is not highly reactive. It is also considered to be non-toxic and non-carcinogenic.

Advantages And Limitations For Lab Experiments

2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is a versatile compound that can be used in a variety of lab experiments. Its ability to react with various functional groups makes it a valuable building block in organic synthesis. However, its relatively low reactivity can also be a limitation in certain applications.

Future Directions

There are several future directions for the use of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee in scientific research. One area of interest is the development of new materials, such as polymers and dendrimers, using hydrazone chemistry. Another area of interest is the use of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee in the synthesis of pharmaceuticals and agrochemicals. Additionally, the development of new methods for the synthesis of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee and its derivatives is an ongoing area of research.
In conclusion, 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is a valuable compound in scientific research due to its unique properties and versatility. Its ability to react with various functional groups makes it a valuable building block in organic synthesis, and its stability and non-toxicity make it a safe choice for lab experiments. Ongoing research in the development of new materials and methods for the synthesis of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee and its derivatives will continue to expand its applications in the future.

Synthesis Methods

2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee can be synthesized using various methods, including the reaction of tert-butyl carbazate with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, and the product is purified using column chromatography. Another method involves the reaction of tert-butyl hydrazine with di-tert-butyl dicarbonate in the presence of a catalyst.

Scientific Research Applications

2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is used in scientific research for its ability to react with various functional groups, such as aldehydes, ketones, and carboxylic acids. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is also used in the development of new materials, such as polymers and dendrimers.

properties

CAS RN

121102-63-4

Product Name

2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazine

Molecular Formula

C7H16N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

tert-butyl N-(2-hydroxyethylamino)carbamate

InChI

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(11)9-8-4-5-10/h8,10H,4-5H2,1-3H3,(H,9,11)

InChI Key

CIMGZPLJJUKJCJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNCCO

Canonical SMILES

CC(C)(C)OC(=O)NNCCO

synonyms

Hydrazinecarboxylic acid, 2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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